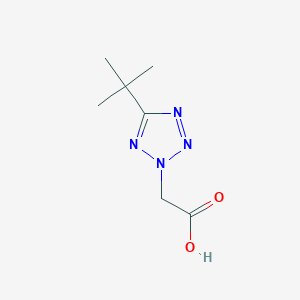

2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid

描述

2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a tetrazole ring substituted with a tert-butyl group at the 5-position and an acetic acid moiety at the 2-position. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers unique electronic and steric properties, while the tert-butyl group enhances lipophilicity and stability against metabolic degradation .

属性

IUPAC Name |

2-(5-tert-butyltetrazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)6-8-10-11(9-6)4-5(12)13/h4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNCBLFAKUJUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid typically involves the reaction of tert-butyl hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. The final step involves hydrolysis to obtain the acetic acid derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

化学反应分析

Types of Reactions: 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen heterocycles.

科学研究应用

2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s tetrazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

作用机制

The mechanism of action of 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

相似化合物的比较

Substituent Effects on the Tetrazole Ring

The tert-butyl substituent distinguishes this compound from other tetrazole-acetic acid derivatives. Key comparisons include:

Key Observations :

- The tert-butyl group provides intermediate lipophilicity between hydroxy (polar) and aryl (bulky) substituents, making it suitable for membrane permeability in drug design.

- Electron-withdrawing groups (e.g., 4-chlorophenyl) increase tetrazole ring acidity, while electron-donating groups (e.g., 4-aminophenyl) enhance nucleophilicity .

Physicochemical Properties

- Melting Points : Derivatives with bulky substituents (e.g., adamantane-methyl) exhibit higher melting points (>250°C) due to rigid packing, whereas hydroxy-substituted analogs melt at lower temperatures (~150–200°C) .

- Solubility: The tert-butyl derivative shows moderate solubility in organic solvents (e.g., acetonitrile, DMSO), contrasting with the poor solubility of adamantane derivatives and the aqueous solubility of hydroxy/amino-substituted analogs .

Comparison with Non-Tetrazole Heterocyclic Acetic Acids

Triazole-Acetic Acid Derivatives

Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid (Mol. Wt. 263.21) exhibit:

Furoquinolinacetic Acid Derivatives

For example, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid (Mol. Wt. 334.34) demonstrates:

- Extended π-conjugation , enabling fluorescence properties absent in tetrazole derivatives.

- Higher acidity (pKa ~2.5) due to the electron-withdrawing quinoline ring, compared to tetrazole-acetic acids (pKa ~3.5–4.0) .

生物活性

2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid is a chemical compound with significant biological activity attributed to its unique structural features. The compound features a tetrazole ring and a tert-butyl group, which confer distinct chemical properties that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C9H14N4O2

- IUPAC Name : 2-(5-tert-butyltetrazol-2-yl)acetic acid

- CAS Number : 1904076-79-4

The presence of the tetrazole ring enhances the compound's ability to interact with biological systems, mimicking carboxylic acids and allowing for potential enzyme inhibition or receptor modulation.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound's tetrazole structure allows it to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as a modulator of receptor activity, influencing signaling pathways in cells.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism is thought to involve the inhibition of cancer cell proliferation through interference with metabolic pathways essential for tumor growth.

Synthesis and Evaluation

-

Synthesis Methods : The synthesis typically involves the reaction of tert-butyl hydrazine with ethyl 2-cyanoacetate to form the tetrazole ring. Subsequent hydrolysis yields the acetic acid derivative.

Step Reaction Yield 1 Tert-butyl hydrazine + Ethyl 2-cyanoacetate High 2 Cyclization to form tetrazole Moderate 3 Hydrolysis to acetic acid derivative High - Biological Evaluation : Various studies have evaluated the biological activity of related tetrazole compounds. For example, certain derivatives have demonstrated significant inhibition of protein kinases involved in cancer progression.

Comparative Analysis

Comparative studies with similar compounds reveal that the presence of the tert-butyl group enhances stability and potentially increases binding affinity for biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-tert-butyl-1H-tetrazol-1-yl)acetic acid | Tetrazole ring without tert-butyl group | Moderate |

| 2-(5-tert-butyl-1H-triazol-1-yl)acetic acid | Triazole ring instead of tetrazole | Low |

常见问题

Q. What are the standard synthetic routes for 2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid, and how are intermediates characterized?

The synthesis typically involves coupling tert-butyl-substituted tetrazole precursors with haloacetic acid derivatives. For example, in analogous triazole-thioacetic acid syntheses, intermediates are confirmed via elemental analysis, IR spectroscopy (e.g., C=O stretches at ~1700 cm⁻¹), and ¹H NMR (e.g., methylene protons at δ 3.8–4.2 ppm). Thin-layer chromatography (TLC) is used to verify purity and reaction progression .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretches at 2500–3300 cm⁻¹).

- ¹H NMR : Resolves substituent environments (e.g., tert-butyl protons as a singlet at δ 1.3–1.5 ppm).

- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How are ester derivatives of this compound synthesized, and what is their purpose?

Esterification with alcohols (e.g., methanol, ethanol) under acidic or basic conditions reduces acidity and enhances bioavailability. For example, ethyl esters of triazole-thioacetic acids are synthesized via refluxing with sulfuric acid as a catalyst. Esters are characterized by the loss of carboxylic acid O-H peaks in IR and new ester C=O signals at ~1740 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the toxicity and pharmacological activity of this compound?

Tools like GUSAR (General Unrestricted Structure-Activity Relationships) predict acute toxicity (e.g., LD₅₀) and bioactivity by comparing molecular descriptors to known databases. For triazole analogs, such models have identified low toxicity (LD₅₀ > 2000 mg/kg) and potential antimicrobial activity, guiding targeted biological assays .

Q. What strategies optimize reaction yields during esterification or salt formation?

Yield optimization involves:

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties?

The bulky tert-butyl group enhances lipophilicity (logP ↑), improving membrane permeability. It also stabilizes the tetrazole ring against metabolic degradation, as seen in similar compounds with prolonged half-lives in pharmacokinetic studies .

Q. What crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles. For example, tetrazole-acetic acid analogs show planar tetrazole rings (N-N bond lengths: 1.30–1.35 Å) and dihedral angles of ~15° between the tetrazole and acetic acid moieties. Twinning or high-resolution data may require SHELXE for phase refinement .

Data Contradictions and Resolution

Q. How are discrepancies in spectral data between synthetic batches addressed?

Contradictions (e.g., shifted NMR peaks) often arise from residual solvents or tautomeric forms. Strategies include:

- Purification : Recrystallization from ethanol/water mixtures.

- Dynamic NMR : Heating samples to coalesce tautomer signals (e.g., tetrazole 1H/2H tautomerism) .

Q. Why do some ester derivatives show inconsistent biological activity despite structural similarity?

Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter steric and electronic profiles. For example, 3,4-dimethoxyphenyl esters exhibit higher antimicrobial activity than 2,4-dimethoxy analogs due to improved target binding, as shown in molecular docking studies .

Methodological Workflow Table

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。